Methoxymethyl isocyanate

Description

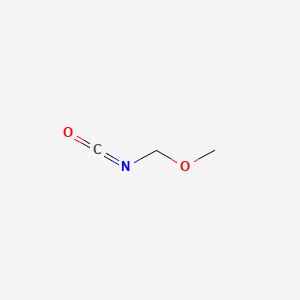

Structure

3D Structure

Properties

IUPAC Name |

isocyanato(methoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c1-6-3-4-2-5/h3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVHSOYSKFBUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Record name | METHOXYMETHYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3876 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074839 | |

| Record name | Methoxymethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methoxymethyl isocyanate appears as a colorless liquid with a pungent odor. Very toxic by inhalation and skin absorption. Vapors are heavier than air., Colorless liquid with a pungent odor; [CAMEO] | |

| Record name | METHOXYMETHYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3876 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxymethyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19052 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6427-21-0 | |

| Record name | METHOXYMETHYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3876 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isocyanatomethoxymethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6427-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxymethyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006427210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxymethyl isocyanate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methoxymethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxymethyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methoxymethyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to methoxymethyl isocyanate (CH₃OCH₂NCO), a valuable reagent and intermediate in organic synthesis and drug development. Due to the hazardous nature of isocyanates, appropriate safety precautions, including the use of personal protective equipment and a well-ventilated fume hood, are mandatory when performing these procedures.

Introduction

This compound is a reactive organic compound containing the isocyanate functional group (-N=C=O). This functional group's high electrophilicity makes it susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and water, leading to the formation of carbamates, ureas, and other derivatives. This reactivity is harnessed in various chemical transformations, particularly in the synthesis of complex molecules and polymers. This guide outlines two primary synthetic strategies for the preparation of this compound: the Curtius rearrangement of methoxyacetyl azide (B81097) and the phosgenation of methoxymethylamine.

Physicochemical Properties and Spectroscopic Data

A summary of the available and predicted physicochemical and spectroscopic data for this compound is presented below. Experimental data for this specific compound is limited in the public domain; therefore, some values are based on closely related structures and computational predictions.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅NO₂ | [1] |

| Molecular Weight | 87.08 g/mol | [1] |

| Appearance | Colorless liquid with a pungent odor | [1] |

| Boiling Point | Data unavailable | [2] |

| CAS Number | 6427-21-0 | [1] |

| IR Absorption (N=C=O) | Expected strong, characteristic absorption around 2280-2240 cm⁻¹ for the asymmetric stretch of the isocyanate group.[3][4] The IR spectra of similar isocyanates, such as methyl isocyanate, show a very strong band in this region.[5] | |

| ¹H NMR | Predicted shifts would include a singlet for the methoxy (B1213986) protons (CH₃O-) and a singlet for the methylene (B1212753) protons (-OCH₂N). | |

| ¹³C NMR | Predicted shifts would include resonances for the methoxy carbon, the methylene carbon, and the isocyanate carbon (typically in the 120-130 ppm range). |

Synthetic Methodologies

Two plausible synthetic routes for this compound are detailed below. Each method has its advantages and disadvantages concerning safety, substrate availability, and reaction conditions.

Curtius Rearrangement of Methoxyacetyl Azide

The Curtius rearrangement is a versatile, phosgene-free method for converting carboxylic acids into isocyanates via an acyl azide intermediate.[6][7] The reaction proceeds through a concerted thermal or photochemical rearrangement of the acyl azide, with loss of nitrogen gas, to yield the corresponding isocyanate.[6] This transformation occurs with retention of configuration at the migrating group.

The overall transformation from methoxyacetic acid to this compound via the Curtius rearrangement can be depicted as a three-step process.

Step 1: Synthesis of Methoxyacetyl Chloride

This procedure is adapted from a general method for the synthesis of acyl chlorides from carboxylic acids.[8]

-

Materials:

-

Methoxyacetic acid

-

Oxalyl chloride or Thionyl chloride

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous dichloromethane (B109758) (DCM)

-

-

Procedure:

-

To a solution of methoxyacetic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (a few drops) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.3 eq) or thionyl chloride (1.2 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Monitor the reaction for the cessation of gas evolution.

-

Carefully remove the solvent and excess reagent by rotary evaporation.

-

The crude methoxyacetyl chloride can be purified by distillation under reduced pressure.[8]

-

Step 2: Synthesis of Methoxyacetyl Azide

This protocol is a general method for converting an acyl chloride to an acyl azide and should be performed with extreme caution due to the potential instability of acyl azides.[9][10]

-

Materials:

-

Methoxyacetyl chloride

-

Sodium azide (NaN₃)

-

Acetone

-

Water

-

-

Procedure:

-

Dissolve methoxyacetyl chloride (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve sodium azide (~1.2 eq) in a minimal amount of water.

-

Add the aqueous sodium azide solution dropwise to the cooled methoxyacetyl chloride solution with vigorous stirring.

-

Monitor the reaction by IR spectroscopy for the disappearance of the acyl chloride carbonyl peak and the appearance of the characteristic acyl azide peak at approximately 2140 cm⁻¹.[9] The reaction is typically rapid.

-

Once the reaction is complete, add cold water to the mixture and extract the product with a cold organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with cold brine, dry over anhydrous sodium sulfate, and filter.

-

Crucially, do not concentrate the acyl azide to dryness. The resulting solution should be used immediately in the next step.

-

Step 3: Synthesis of this compound via Curtius Rearrangement

This is a general procedure for the thermal rearrangement of an acyl azide.[7][11]

-

Materials:

-

Solution of methoxyacetyl azide in an appropriate solvent (from Step 2)

-

High-boiling inert solvent (e.g., toluene (B28343) or benzene)

-

-

Procedure:

-

Carefully add the solution of methoxyacetyl azide to a flask containing a high-boiling inert solvent such as toluene.

-

Heat the solution to reflux. The rearrangement is typically accompanied by the evolution of nitrogen gas.

-

Monitor the reaction by IR spectroscopy for the disappearance of the acyl azide peak (~2140 cm⁻¹) and the appearance of the strong isocyanate peak (~2270 cm⁻¹).

-

Once the rearrangement is complete, the resulting solution of this compound can be used directly for subsequent reactions, or the product can be isolated by careful fractional distillation under reduced pressure.

-

Phosgenation of Methoxymethylamine

Phosgenation is a common industrial method for the synthesis of isocyanates from primary amines.[10] Due to the high toxicity of phosgene (B1210022) gas, safer alternatives such as triphosgene (B27547) (bis(trichloromethyl) carbonate) are often used in a laboratory setting.[12] This route requires the synthesis of the precursor, methoxymethylamine.

The synthesis of this compound via phosgenation can be visualized as a two-stage process, starting from the synthesis of the amine precursor.

Step 1: Synthesis of Methoxymethylamine (Proposed)

A specific, readily available procedure for the synthesis of methoxymethylamine (CH₃OCH₂NH₂) is not prevalent in the literature. A plausible route would be the reduction of methoxyacetamide.

-

Materials:

-

Methoxyacetamide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

-

Procedure:

-

To a suspension of LiAlH₄ (excess) in anhydrous diethyl ether or THF at 0 °C, slowly add a solution of methoxyacetamide in the same solvent.

-

After the addition, allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting solids and wash with ether.

-

Dry the combined organic filtrates over a suitable drying agent (e.g., Na₂SO₄), filter, and carefully remove the solvent to obtain crude methoxymethylamine. The product is likely to be volatile and should be handled accordingly.

-

Step 2: Synthesis of this compound via Phosgenation

This protocol is adapted from a procedure for the synthesis of a substituted aromatic this compound using triphosgene.[13]

-

Materials:

-

Methoxymethylamine

-

Triphosgene

-

Anhydrous chlorobenzene

-

-

Procedure:

-

Dissolve triphosgene (0.33 eq relative to the amine) in anhydrous chlorobenzene in a reaction vessel equipped with a dropping funnel and under an inert atmosphere.

-

In a separate flask, prepare a solution of methoxymethylamine (1.0 eq) and triethylamine (2.0 eq) in anhydrous chlorobenzene.

-

Cool the triphosgene solution to 0-5 °C.

-

Slowly add the amine/triethylamine solution dropwise to the triphosgene solution, maintaining the temperature between 10 °C and 14 °C.

-

After the addition is complete, allow the reaction to stir for several hours at the same temperature.

-

The formation of triethylamine hydrochloride precipitate will be observed.

-

Filter the reaction mixture to remove the salt.

-

The filtrate contains the desired this compound. The product can be isolated by careful fractional distillation of the filtrate under reduced pressure.

-

Summary of Synthetic Routes

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Curtius Rearrangement | Methoxyacetic acid | Oxalyl chloride, Sodium azide | Phosgene-free, mild conditions for the rearrangement, good functional group tolerance.[8][14] | Use of potentially explosive acyl azide intermediate, multi-step process.[9] |

| Phosgenation | Methoxymethylamine | Triphosgene, Triethylamine | Potentially high-yielding and direct conversion of the amine to the isocyanate.[13] | Requires synthesis of the amine precursor, uses highly toxic phosgene equivalent (triphosgene).[12] |

Conclusion

The synthesis of this compound can be approached through established methodologies for isocyanate formation. The Curtius rearrangement offers a phosgene-free route, which is often preferred in a laboratory setting for safety reasons, despite the need to handle a potentially unstable acyl azide intermediate. The phosgenation route, using a safer phosgene equivalent like triphosgene, is also a viable and potentially high-yielding option, provided the methoxymethylamine precursor can be efficiently synthesized. The choice of method will depend on the scale of the synthesis, available starting materials, and the safety infrastructure in place. For all procedures, adherence to strict safety protocols is of the utmost importance.

References

- 1. This compound | C3H5NO2 | CID 62609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Methoxyacetyl chloride | 38870-89-2 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Acyl azide - Wikipedia [en.wikipedia.org]

- 11. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 12. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]

- 13. Page loading... [wap.guidechem.com]

- 14. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methoxymethyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for methoxymethyl isocyanate (CH₃OCH₂NCO). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted and comparative data based on the well-established spectroscopic characteristics of its constituent functional groups: the methoxymethyl ether and the isocyanate moieties. Detailed, generalized experimental protocols for acquiring such data are also provided.

Introduction

This compound is a bifunctional organic compound containing a reactive isocyanate group and a methoxymethyl ether. The isocyanate group makes it a potential precursor in the synthesis of various carbamate (B1207046) derivatives, which are of interest in pharmaceutical and materials science. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this and related compounds during synthesis and application. This guide summarizes the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are derived from typical ranges for the respective functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -O-CH₃ | 3.30 - 3.50 | Singlet (s) |

| -O-CH₂ -NCO | 4.60 - 4.80 | Singlet (s) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -O-C H₃ | 55 - 60 |

| -O-C H₂-NCO | 90 - 95 |

| -N=C =O | 120 - 125 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N=C=O Asymmetric Stretch | 2240 - 2280 | Strong, Sharp |

| C-O-C Asymmetric Stretch | 1100 - 1150 | Strong |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | m/z | Interpretation |

| [M]⁺ | 87 | Molecular Ion |

| [M - OCH₃]⁺ | 56 | Loss of a methoxy (B1213986) radical |

| [M - NCO]⁺ | 45 | Loss of the isocyanate radical |

| [CH₂O]⁺ | 30 | Formaldehyde radical cation |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and gently agitate to ensure a homogeneous solution.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., 400 or 500 MHz).

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse program.

-

For ¹³C NMR, a higher sample concentration (20-50 mg) and a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For Attenuated Total Reflectance (ATR)-FTIR, place a small drop of neat this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. The isocyanate asymmetric stretch is a key diagnostic peak and is expected to be very strong and sharp.[1]

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile).

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

-

For EI, the sample is vaporized and bombarded with a high-energy electron beam, which is suitable for this relatively small and volatile molecule.

-

For ESI, the sample solution is sprayed through a charged capillary, which is a softer ionization technique that may preserve the molecular ion.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 10-200 amu).

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

References

Methoxymethyl Isocyanate as an Electrophile in Organic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published literature with specific quantitative data and detailed experimental protocols for methoxymethyl isocyanate is limited. Therefore, this guide provides an overview of its expected reactivity based on the well-established principles of isocyanate chemistry. The experimental protocols provided are representative examples for analogous isocyanates and should be adapted and optimized for specific applications involving this compound.

Introduction to this compound

This compound (CH₃OCH₂NCO), with CAS number 6427-21-0, is an organic compound featuring a reactive isocyanate functional group.[1] The electrophilic carbon atom of the isocyanate group is susceptible to nucleophilic attack, making it a valuable reagent for the synthesis of a variety of organic compounds.[2][3] Its structure incorporates a methoxymethyl group, which can influence its reactivity and the properties of the resulting products. Isocyanates are widely used in the synthesis of pharmaceuticals, agrochemicals, and polymers.[4][5]

Physical and Chemical Properties:

-

Appearance: Colorless liquid with a pungent odor.[1]

-

Molecular Formula: C₃H₅NO₂[1]

-

Molecular Weight: 87.08 g/mol

-

Reactivity: Highly reactive with nucleophiles such as amines, alcohols, thiols, and water. Reactions are often exothermic.[1][2]

Core Reactivity as an Electrophile

The fundamental electrophilic nature of this compound is centered on the carbon atom of the isocyanate group (-N=C=O). This carbon is electron-deficient due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. Nucleophiles readily attack this carbon, leading to the formation of new covalent bonds.

Reaction with Amines to Form Ureas

The reaction of this compound with primary or secondary amines is typically rapid and results in the formation of N,N'-substituted ureas.[6] This reaction is a cornerstone of isocyanate chemistry and is widely used in the synthesis of biologically active molecules and polymers.

Logical Relationship: Urea Synthesis

References

- 1. This compound | C3H5NO2 | CID 62609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. researchgate.net [researchgate.net]

- 4. Innovations in isocyanate synthesis for a sustainable future - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives [mdpi.com]

computational studies on methoxymethyl isocyanate

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

Methoxymethyl isocyanate (CH₃OCH₂NCO) is a molecule of interest due to the reactive isocyanate functional group tethered to a flexible methoxymethyl chain. Understanding its structural and electronic properties is crucial for applications ranging from synthetic chemistry to materials science and drug development. Computational chemistry provides a powerful lens through which to investigate the molecule's conformational landscape, vibrational characteristics, and reactivity. This guide outlines the theoretical foundation and practical methodologies for conducting a comprehensive computational study of this compound, presenting expected outcomes based on analyses of analogous molecules. It serves as a roadmap for researchers seeking to model this and similar flexible isocyanate systems.

Introduction

Isocyanates (R-N=C=O) are a class of highly reactive compounds widely used as building blocks in the synthesis of polyurethanes, carbamates, and other valuable materials. Their reactivity is primarily governed by the electrophilic carbon atom of the isocyanate group, which readily reacts with nucleophiles such as alcohols, amines, and water. In the context of drug development, the isocyanate moiety can be used to form covalent bonds with biological macromolecules, such as proteins, making isocyanate-containing compounds potential candidates for targeted covalent inhibitors.

The methoxymethyl group (CH₃OCH₂–) introduces significant conformational flexibility. The molecule's overall shape, dipole moment, and the accessibility of its reactive NCO group are dictated by the rotation around three key single bonds: CH₃–O, O–CH₂, and CH₂–N. A thorough computational analysis is therefore essential to map the potential energy surface, identify stable conformers, and understand the energetic barriers between them. This knowledge is critical for predicting the molecule's behavior in different environments and its interaction with other molecules.

This technical guide details the computational protocols for a comprehensive analysis of this compound, covering conformational analysis, structural parameter determination, vibrational spectra simulation, and reactivity assessment.

Conformational Analysis

The conformational landscape of this compound is determined by the rotational freedom around the C1-O1, O1-C2, and C2-N bonds (see atom numbering in the diagram below). The relative orientation of the methyl and isocyanate groups, defined by the dihedral angles τ₁ (C1-O1-C2-N) and τ₂ (O1-C2-N-C3), dictates the molecule's shape and stability.

A key aspect of the computational study is to perform a scan of the potential energy surface (PES) by systematically rotating these dihedral angles to locate energy minima, corresponding to stable conformers, and saddle points, corresponding to transition states.

Figure 1: Key dihedral angles governing the conformation of this compound.

Based on studies of similar molecules, one can anticipate the existence of several stable conformers. For example, computational studies on dichlorophosphanyl isocyanate revealed a preference for a gauche conformation.[1] For this compound, conformers where the C-O-C and O-C-N planes are syn (eclipsed) or anti (staggered) are expected to be the most significant.

Predicted Conformational Data

A full computational scan would yield the relative energies and rotational constants for each stable conformer. The data would be summarized as shown in Table 1. Lower relative energy indicates higher stability.

| Conformer | τ₁ (C-O-C-N) | τ₂ (O-C-N-C) | Relative Energy (kJ/mol) | Rotational Constants (GHz) | Dipole Moment (D) |

| I (anti-anti) | ~180° | ~180° | 0.00 (expected) | A=... B=... C=... | ~2.5 - 3.5 |

| II (anti-gauche) | ~180° | ~60° | Value | A=... B=... C=... | Value |

| III (gauche-anti) | ~60° | ~180° | Value | A=... B=... C=... | Value |

| IV (gauche-gauche) | ~60° | ~60° | Value | A=... B=... C=... | Value |

Table 1: Hypothetical summary of calculated properties for stable conformers of this compound.

Structural Parameters

Once the lowest energy conformer is identified, its geometric parameters (bond lengths and angles) can be precisely calculated. These theoretical values are crucial for benchmarking against experimental data from techniques like gas-phase electron diffraction or microwave spectroscopy.[1][2] For the isocyanate group, a nearly linear N=C=O arrangement is typical, though bending can occur.[3]

Predicted Geometric Data

The optimized geometry of the most stable conformer would be calculated. Table 2 presents the expected bond lengths and angles, with comparative data from related molecules.

| Parameter | Atom Pair/Triplet | Expected Value (Å or °) | Comparative Molecule |

| Bond Lengths | |||

| N=C | ~1.21 | Methyl Isocyanate[4] | |

| C=O | ~1.17 | Methyl Isocyanate[4] | |

| N-CH₂ | ~1.42 | - | |

| O-CH₂ | ~1.40 | Dimethyl Ether | |

| CH₃-O | ~1.41 | Dimethyl Ether | |

| Bond Angles | |||

| N=C=O | ~170-180° | Isocyanic Acid[3] | |

| C-N=C | ~130-140° | Methyl Isocyanate[4] | |

| O-C-N | ~109.5° | - | |

| C-O-C | ~111° | Dimethyl Ether |

Table 2: Predicted geometric parameters for the most stable conformer of this compound.

Vibrational Spectroscopy

Computational methods can predict the infrared (IR) and Raman spectra by calculating the harmonic vibrational frequencies and their intensities. These theoretical spectra are invaluable for interpreting experimental results and assigning specific absorption bands to molecular motions. Key characteristic frequencies for isocyanates include the very strong asymmetric N=C=O stretch, typically found between 2250 and 2280 cm⁻¹.

Predicted Vibrational Data

A frequency calculation would yield a list of vibrational modes and their corresponding wavenumbers. The most prominent modes are highlighted in Table 3.

| Vibrational Mode | Description | Expected Wavenumber (cm⁻¹) | Expected IR Intensity |

| ν(NCO)ₐₛ | Asymmetric N=C=O stretch | 2250 - 2280 | Very Strong |

| ν(CH₃) | C-H stretches (methyl) | 2900 - 3000 | Medium-Strong |

| ν(CH₂) | C-H stretches (methylene) | 2850 - 2950 | Medium-Strong |

| ν(NCO)ₛ | Symmetric N=C=O stretch | 1400 - 1450 | Medium |

| ν(C-O-C) | C-O-C stretch | 1100 - 1150 | Strong |

| δ(CH₂) | CH₂ scissoring | 1450 - 1470 | Medium |

Table 3: Predicted prominent vibrational frequencies for this compound.

Reactivity and Implications for Drug Development

The primary site of reactivity in this compound is the electrophilic carbonyl carbon of the NCO group. This group readily reacts with nucleophilic side chains of amino acids in proteins, particularly the ε-amino group of lysine (B10760008) and the thiol group of cysteine. This reactivity makes isocyanates valuable as covalent modifiers in drug discovery.[5]

Computational studies can model the reaction pathway between this compound and an amino acid mimic (e.g., methylamine (B109427) for lysine). By locating the transition state and calculating the activation energy barrier, one can predict the reaction kinetics. This information is vital for designing molecules with appropriate reactivity profiles for therapeutic applications.

Figure 2: General reaction pathway for covalent modification of a lysine residue by an isocyanate.

Methodologies and Computational Protocols

A robust computational study of this compound involves a multi-step workflow. This protocol is based on well-established methods used for similar molecules.[2][6]

Figure 3: A typical workflow for the computational analysis of a flexible molecule.

Software

Quantum chemical calculations are typically performed using software packages like Gaussian, ORCA, or Spartan.

Conformational Search Protocol

-

Initial Structure: Build an initial guess structure of this compound.

-

PES Scan: Perform a relaxed potential energy surface scan by systematically rotating the key dihedral angles (τ₁ and τ₂). A computationally less expensive method, such as Density Functional Theory (DFT) with the B3LYP functional and a modest basis set like 6-31G(d), is suitable for this exploratory step.

-

Identify Minima: Locate all unique energy minima from the PES scan. These correspond to candidate conformers.

Geometry Optimization and Frequency Calculation Protocol

-

High-Level Optimization: Re-optimize the geometry of each candidate conformer and any identified transition states using a more robust level of theory. A common and reliable choice is the B3LYP functional with a larger basis set like 6-311++G(d,p), which includes diffuse and polarization functions necessary for accurately describing lone pairs and dipole moments.[5] For higher accuracy, coupled-cluster methods like CCSD(T) can be employed for single-point energy calculations on the optimized geometries.[4]

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory as the final optimization.

-

Verification: Confirm that each optimized conformer is a true minimum (zero imaginary frequencies) and each transition state has exactly one imaginary frequency.

-

Thermodynamics: Use the output to obtain zero-point vibrational energies (ZPVE) for correcting the relative electronic energies.

-

Spectra: Simulate the IR and Raman spectra from the calculated frequencies and intensities.

-

Conclusion

While a dedicated computational study on this compound is not yet present in the literature, this guide provides a comprehensive framework for conducting such an investigation. By following the outlined protocols, researchers can elucidate the molecule's conformational preferences, structural details, and vibrational signatures. This information is fundamental for understanding its chemical behavior and is particularly valuable for the rational design of new molecules in materials science and for professionals in drug development exploring covalent modification strategies. The combination of DFT and ab initio methods offers a powerful, predictive toolset for characterizing this and other flexible, reactive molecules.

References

- 1. Dichlorophosphanyl isocyanate – spectroscopy, conformation and molecular structure in the gas phase and the solid state - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Microwave, structural, conformational, vibrational studies and ab initio calculations of isocyanocyclopentane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The microwave spectra and structures of some isocyanates - UBC Library Open Collections [open.library.ubc.ca]

- 4. [PDF] Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile N-oxide using highly correlated ab initio methods. | Semantic Scholar [semanticscholar.org]

- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 6. Isolation of rotational isomers and developments derived therefrom - PMC [pmc.ncbi.nlm.nih.gov]

Methoxymethyl Isocyanate: A Review of Its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxymethyl isocyanate (CAS No. 6427-21-0) is a reactive organic compound with the molecular formula C₃H₅NO₂.[1][2] As a member of the isocyanate family, it is characterized by the functional group -N=C=O. This document provides a comprehensive overview of the available physical and chemical properties of this compound, intended to serve as a technical resource for professionals in research and development. Due to a notable lack of experimentally determined data in publicly accessible literature and databases, this guide also includes calculated values and general characteristics derived from the broader class of isocyanates. The high reactivity and toxicity of this compound necessitate careful handling and a thorough understanding of its properties.[1][3]

Chemical and Physical Properties

This compound is a colorless liquid with a pungent odor.[1][3] It is soluble in water and recognized as a highly flammable and toxic substance, particularly through inhalation and skin absorption.[1][3] The vapors of this compound are heavier than air, posing a risk of accumulation in low-lying areas.[1][3]

Quantitative Physical Properties

A significant challenge in compiling a complete profile for this compound is the scarcity of experimentally determined physical constants. Many databases explicitly report a lack of available data for key properties such as boiling point, melting point, and flash point.[3] To provide a more complete picture, this guide presents both the limited available data and computed values from reputable sources.

| Property | Value | Data Type | Source |

| Molecular Formula | C₃H₅NO₂ | - | PubChem[1] |

| Molecular Weight | 87.08 g/mol | Computed | PubChem[1] |

| IUPAC Name | isocyanato(methoxy)methane | - | PubChem[1] |

| Appearance | Colorless liquid with a pungent odor | Experimental | CAMEO Chemicals[1][3] |

| Solubility in Water | Soluble | Experimental | PubChem[1] |

| Density | Data unavailable | - | CAMEO Chemicals[3] |

| Boiling Point | Data unavailable | - | CAMEO Chemicals[3] |

| Melting Point | Data unavailable | - | CAMEO Chemicals[3] |

| Vapor Pressure | Data unavailable | - | CAMEO Chemicals[3] |

| Flash Point | Data unavailable | - | CAMEO Chemicals[3] |

Spectral Data

Reactivity and Hazardous Properties

This compound shares the high reactivity common to all isocyanates. The electrophilic carbon atom of the isocyanate group is susceptible to attack by nucleophiles.

General Reactivity

Isocyanates are known to react exothermically with a wide range of compounds.[1][3] This reactivity is a key consideration for safe handling and storage. Incompatible materials that can lead to vigorous or violent reactions include:

-

Amines

-

Alcohols

-

Aldehydes

-

Ketones

-

Mercaptans

-

Phenols

-

Peroxides

-

Water

-

Alkali metals

-

Strong oxidizers

-

Hydrides

The following diagram illustrates the general reactivity of an isocyanate with common nucleophiles.

Caption: General reaction pathways of this compound.

Reaction with Water

Contact with water can lead to the formation of an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The amine can then react with another molecule of isocyanate to form a urea linkage. This reaction can be vigorous and produce sufficient heat and gas to rupture sealed containers.

Polymerization

In the presence of acids, bases, or upon heating, this compound can undergo polymerization.[1] This reaction is exothermic and can be violent, particularly in the absence of a solvent.

Experimental Protocols for Physical Property Determination

While specific experimental protocols for this compound are not available, standard methods for determining the physical properties of volatile, reactive liquids can be adapted. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Determination of Boiling Point (Micro-method)

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A micro-scale method is recommended to minimize hazards.

Apparatus:

-

Thiele tube or similar oil bath

-

Thermometer

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., hot plate with magnetic stirring)

Procedure:

-

Add a small volume (e.g., 0.5 mL) of this compound to the small test tube.

-

Place the capillary tube, open end down, into the test tube.

-

Attach the test tube to the thermometer and suspend the assembly in the oil bath.

-

Heat the oil bath gradually while stirring.

-

Observe the capillary tube. A stream of bubbles will emerge as the air inside expands and is replaced by the vapor of the liquid.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Turn off the heat and allow the bath to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Determination of Density

Principle: Density is the mass per unit volume.

Apparatus:

-

Pycnometer (a small, calibrated glass flask)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer and determine its mass.

-

Fill the pycnometer with distilled water and place it in the constant temperature bath (e.g., 20 °C) to allow the volume to equilibrate.

-

Carefully dry the outside of the pycnometer and weigh it.

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound, taking care to avoid bubbles.

-

Equilibrate the filled pycnometer in the constant temperature bath.

-

Dry the exterior and weigh the filled pycnometer.

-

Calculate the density using the mass of the this compound and the volume of the pycnometer (determined from the mass of the water).

Determination of Refractive Index

Principle: The refractive index is a measure of how much light bends as it passes through the substance. It is a characteristic property that is sensitive to temperature and purity.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

Procedure:

-

Ensure the refractometer is clean and calibrated with a standard of known refractive index.

-

Set the circulating water bath to the desired temperature (e.g., 20 °C).

-

Place a few drops of this compound onto the prism of the refractometer.

-

Close the prism and allow the sample to reach thermal equilibrium.

-

Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

The following workflow diagram outlines the general process for characterizing a novel or poorly understood chemical like this compound.

Caption: Workflow for the characterization of this compound.

Safety and Handling

Due to its high toxicity and reactivity, strict safety protocols must be followed when handling this compound.

-

Ventilation: All work should be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. For operations with a higher risk of exposure, a face shield and respiratory protection may be necessary.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Containers should be tightly sealed to prevent exposure to moisture.

-

Spills: In case of a spill, evacuate the area. Use an inert absorbent material for cleanup and dispose of it as hazardous waste. Do not use water to clean up spills.

Conclusion

This compound is a highly reactive and hazardous compound for which there is a significant lack of publicly available experimental data on its physical properties. This guide has synthesized the available information and provided standard methodologies for its experimental determination. The high reactivity, particularly with water and other nucleophiles, and the potential for hazardous polymerization, underscore the need for stringent safety measures during its handling and use in research and development. Further experimental investigation is required to fully characterize this compound.

References

The Chemical Stability of Methoxymethyl Isocyanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of methoxymethyl isocyanate. Understanding the stability of this versatile reagent is critical for its proper handling, storage, and use in synthetic chemistry, particularly in the development of novel pharmaceuticals and other advanced materials. This document details the key factors influencing its stability, outlines its decomposition pathways, summarizes available quantitative data, and provides detailed experimental protocols for its analysis.

Core Principles of this compound Stability

This compound (MMI) is a highly reactive organic compound.[1] Its reactivity stems from the electrophilic nature of the isocyanate functional group (-N=C=O), making it susceptible to reaction with a wide range of nucleophiles.[2] The stability of MMI is primarily influenced by its environment, with moisture, temperature, and the presence of catalysts being the most critical factors.

Factors Affecting Chemical Stability

The primary routes of degradation for this compound are hydrolysis, thermal decomposition, and polymerization.

Moisture and Hydrolysis

Like other isocyanates, this compound is highly sensitive to moisture.[3] It readily reacts with water in an exothermic reaction to form an unstable carbamic acid intermediate, which then decomposes to methoxymethylamine and carbon dioxide.[4][5] The newly formed amine can then react with another molecule of MMI to form a stable urea (B33335) derivative. This reaction pathway is a significant concern for the long-term storage and handling of MMI, as even atmospheric moisture can lead to degradation.

The hydrolysis of isocyanates can be subject to catalysis. For instance, the hydrolysis of phenyl isocyanate is catalyzed by general bases, where one water molecule acts as a nucleophile and another as a general base.[6] Conversely, the hydrolysis of methyl isocyanate is acid-catalyzed.[6] It is plausible that the hydrolysis of this compound is susceptible to similar catalytic effects.

Thermal Stress and Decomposition

Elevated temperatures can significantly accelerate the degradation of this compound. Isocyanates, in general, can undergo thermal decomposition, and in the case of MMI, this can lead to the formation of various hazardous gases.[7] In the event of a fire, hazardous decomposition products include carbon monoxide, nitrogen oxides, and other toxic gases.[7] Furthermore, heat can induce explosive polymerization.[4][5]

Catalysts and Incompatible Materials

The stability of this compound is compromised by the presence of acids and bases, which can initiate polymerization.[4][5] It is also incompatible with a wide range of other substances, including:

-

Alcohols

-

Amines

-

Aldehydes

-

Ketones

-

Mercaptans

-

Strong oxidizers

-

Alkali metals

-

Hydrides

-

Phenols

Reactions with these materials can be vigorous and exothermic, releasing toxic gases.[4][5] Base-catalyzed reactions of isocyanates with alcohols, if not properly controlled in inert solvents, can be explosively violent.[4]

Decomposition Pathways and Mechanisms

The primary decomposition pathways for this compound are hydrolysis and thermal degradation. The following diagrams illustrate these processes.

Quantitative Stability Data

| Parameter | Compound | Conditions | Value/Observation | Reference |

| Hydrolysis Half-life | Methyl Isocyanate | 25 °C, excess water | 9 minutes | [8] |

| Hydrolysis Half-life | Methyl Isocyanate | 15 °C | 20 minutes | [8] |

| Thermal Decomposition | Poly(n-butylisocyanate) | TGA, 10 °C/min heating rate | Major decomposition at 404 °C | [9] |

| Polymerization | This compound | Presence of acids or bases | Can be explosive | [4][5] |

Note: The data presented for methyl isocyanate and poly(n-butylisocyanate) are intended to serve as estimates for the behavior of this compound. Further experimental studies are required to determine the specific stability profile of MMI.

Recommended Storage and Handling

To ensure the chemical integrity of this compound, the following storage and handling procedures are recommended:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Protect from moisture, heat, and sources of ignition.[7] Storage at 4°C is preferable for isocyanates in general.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.

-

Handling: Use only in a well-ventilated area and avoid breathing vapors.[7] All equipment used when handling the product must be grounded.[5] Wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[7]

Experimental Protocols for Stability Assessment

The stability of this compound can be assessed using a variety of analytical techniques. The following are detailed methodologies for key experiments.

Gas Chromatography (GC) for Purity and Degradation Products

This method is suitable for determining the purity of this compound and for quantifying its degradation products after derivatization.

Objective: To quantify this compound and its amine degradation product.

Principle: Isocyanates are highly reactive and not ideal for direct GC analysis. Therefore, they are derivatized with an excess of a reagent like di-n-butylamine to form a stable urea derivative, which can be readily analyzed by GC.[5] The unreacted di-n-butylamine can also be quantified to indirectly determine the isocyanate content.[5]

Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID)

-

Capillary column (e.g., DB-5 or equivalent)

-

Autosampler

-

Data acquisition and processing software

Reagents:

-

This compound sample

-

Di-n-butylamine (derivatizing agent)

-

Toluene or other suitable inert solvent

-

Internal standard (e.g., undecane)

-

Helium (carrier gas)

-

Hydrogen and Air (for FID)

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of the methoxymethyl-di-n-butylurea derivative of a known concentration in the chosen solvent.

-

Prepare a series of calibration standards by diluting the stock solution. Add a constant concentration of the internal standard to each.

-

-

Sample Preparation:

-

Accurately weigh a sample of this compound into a vial.

-

Add a known excess of di-n-butylamine solution in the chosen solvent.

-

Allow the reaction to proceed to completion (e.g., 30 minutes at room temperature).

-

Add the internal standard.

-

-

GC Analysis:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program: 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min. (This program should be optimized for the specific column and analytes).

-

Carrier Gas Flow: 1-2 mL/min

-

Injection Volume: 1 µL

-

-

Data Analysis:

-

Integrate the peak areas of the derivative and the internal standard.

-

Construct a calibration curve by plotting the ratio of the derivative peak area to the internal standard peak area against the concentration of the standards.

-

Determine the concentration of the derivative in the sample from the calibration curve and calculate the initial purity of the this compound.

-

High-Performance Liquid Chromatography (HPLC) for Stability Studies

HPLC is another powerful technique for monitoring the stability of this compound, especially in complex mixtures.

Objective: To assess the degradation of this compound over time under specific stress conditions (e.g., elevated temperature, humidity).

Principle: Similar to GC, direct analysis of isocyanates by HPLC can be challenging. Derivatization with a UV-active reagent allows for sensitive detection.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Autosampler

-

Data acquisition and processing software

Reagents:

-

This compound sample

-

1-(2-Methoxyphenyl)piperazine (derivatizing agent)[10]

-

Acetonitrile (B52724) (mobile phase component)

-

Water (mobile phase component)

-

Buffer (e.g., phosphate (B84403) buffer, pH 7)

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of the derivatized this compound of known concentration.

-

Prepare a series of calibration standards by diluting the stock solution.

-

-

Stability Study Setup:

-

Store samples of this compound under the desired stress conditions (e.g., 40 °C/75% RH).

-

At specified time points, withdraw an aliquot of the sample.

-

-

Sample Preparation:

-

Accurately dilute the sample aliquot in a suitable solvent.

-

Add the derivatizing agent and allow the reaction to complete.

-

-

HPLC Analysis:

-

Mobile Phase: Isocratic or gradient elution with acetonitrile and water/buffer. (Optimize for best separation).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by the UV maximum of the derivative.

-

-

Data Analysis:

-

Construct a calibration curve from the standards.

-

Quantify the amount of remaining this compound at each time point.

-

Plot the concentration of this compound versus time to determine the degradation rate.

-

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of this compound.

Objective: To determine the onset of thermal decomposition and identify thermal events like polymerization.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

-

Nitrogen or air (purge gas)

Procedure (TGA):

-

Accurately weigh a small amount of the this compound sample (5-10 mg) into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the mass loss as a function of temperature.

-

The onset temperature of mass loss indicates the beginning of decomposition.

Procedure (DSC):

-

Seal a small amount of the sample (2-5 mg) in a hermetic aluminum pan.

-

Place the pan in the DSC cell alongside an empty reference pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

Exothermic peaks may indicate polymerization or decomposition, while endothermic peaks would correspond to phase transitions like boiling.

Conclusion

The chemical stability of this compound is a critical consideration for its safe and effective use. It is a highly reactive compound, primarily susceptible to degradation through hydrolysis, thermal decomposition, and polymerization. Strict control of storage conditions, particularly exclusion of moisture and avoidance of high temperatures and incompatible materials, is essential to maintain its purity and prevent hazardous reactions. While quantitative stability data for this compound is limited, established analytical techniques such as GC, HPLC, and thermal analysis provide robust methods for its stability assessment. The experimental protocols outlined in this guide offer a framework for researchers and drug development professionals to effectively monitor and control the stability of this important chemical intermediate. Further research is warranted to establish a detailed kinetic profile for the degradation of this compound under various conditions.

References

- 1. cawood.co.uk [cawood.co.uk]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. epa.gov [epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. env.go.jp [env.go.jp]

- 8. Methyl Isocyanate | CH3NCO | CID 12228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Exposure to airborne isocyanates and other thermal degradation products at polyurethane-processing workplaces - PubMed [pubmed.ncbi.nlm.nih.gov]

Methoxymethyl Isocyanate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is not a substitute for a formal safety data sheet (SDS) or comprehensive risk assessment. Always consult the official SDS provided by the manufacturer and adhere to all institutional and regulatory safety protocols. Methoxymethyl isocyanate is a hazardous chemical that should only be handled by trained personnel in a controlled laboratory environment.

Executive Summary

This compound (CAS No. 6427-21-0) is a reactive chemical intermediate used in organic synthesis. Like other isocyanates, it is highly toxic and requires stringent safety measures to prevent exposure. This guide provides an in-depth overview of the known hazards, safe handling procedures, emergency response, and available physicochemical and toxicological data for this compound. Due to the limited availability of specific toxicological data for this compound, information from the closely related and well-studied chemical, methyl isocyanate (MIC), is provided for reference and to infer potential hazards.

Hazard Identification and Classification

This compound is a colorless liquid with a pungent odor.[1] It is classified as a toxic and/or corrosive substance, and it is very toxic by inhalation and skin absorption.[1][2] Vapors are heavier than air and can accumulate in low-lying areas.[1][2]

GHS Classification (Inferred): Based on available data, this compound is classified as Acutely Toxic, Category 4 (Harmful if swallowed).[3] Due to its structural similarity to other isocyanates, it should be treated as a substance with the potential for severe respiratory and skin sensitization, as well as high acute toxicity via inhalation and dermal contact.

Physicochemical and Toxicological Data

Quantitative data for this compound is limited. The following tables summarize the available information and provide data for methyl isocyanate for comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6427-21-0 | [4] |

| Molecular Formula | C3H5NO2 | [4] |

| Molecular Weight | 87.08 g/mol | [1] |

| Appearance | Colorless liquid with a pungent odor | [1][2] |

| Boiling Point | 146-148 °C (760 Torr) | [3] |

| Density | 0.99 ± 0.1 g/cm³ (20 °C) | [3] |

| Flash Point | -2.0 ± 17.1 °C (Calculated) | [3] |

| Solubility in Water | Soluble (57 g/L at 25 °C, Calculated) | [3] |

Table 2: Acute Toxicity Data

| Compound | Parameter | Value | Species | Route | Source |

| This compound | GHS Classification | Acute Tox. 4 (H302) | - | Oral | [3] |

| Methyl Isocyanate | LC50 | 6.1 ppm (4.6-8.2 ppm) | Rat | Inhalation (6 hr) | [5] |

| LC50 | 12.2 ppm (8.4-17.5 ppm) | Mouse | Inhalation (6 hr) | [5] | |

| LC50 | 5.4 ppm (4.4-6.7 ppm) | Guinea Pig | Inhalation (6 hr) | [5] | |

| LD50 | 51.5 mg/kg | Rat | Oral | [6] | |

| LD50 | 120 mg/kg | Mouse | Oral | [6] |

Table 3: Occupational Exposure Limits for Methyl Isocyanate (as a reference)

| Organization | Limit | Value | Notes |

| OSHA | PEL (8-hr TWA) | 0.02 ppm (0.05 mg/m³) | Skin |

| NIOSH | REL (10-hr TWA) | 0.02 ppm (0.05 mg/m³) | Skin |

| ACGIH | TLV (8-hr TWA) | 0.02 ppm | Dermal Sensitizer |

| NIOSH | IDLH | 3 ppm | - |

Experimental Protocols: Safe Handling and Emergency Procedures

Given the high reactivity and toxicity of this compound, all work must be conducted within a certified chemical fume hood with appropriate engineering controls.

Standard Handling Protocol

-

Preparation:

-

Ensure a certified chemical fume hood is operational.

-

Have all necessary reagents and equipment within the fume hood.

-

An emergency shower and eyewash station must be readily accessible.[7]

-

Prepare a quench solution (e.g., 5% sodium carbonate, or a mixture of sodium carbonate and a non-ionic surfactant in water) for decontamination of equipment and small spills.[8]

-

-

Personal Protective Equipment (PPE):

-

Wear a lab coat, chemical-resistant gloves (butyl rubber or other material recommended for isocyanates), and fully enclosed chemical splash goggles.

-

A face shield may be required for operations with a higher risk of splashing.

-

Respiratory protection may be necessary depending on the scale and nature of the work.

-

-

Dispensing and Use:

-

Decontamination and Waste Disposal:

-

Decontaminate all equipment that has come into contact with this compound using the prepared quench solution.

-

Contaminated materials should be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.

-

Emergency Procedures

Spill Response:

-

Immediate Action:

-

Containment and Cleanup:

-

Do not touch damaged containers or spilled material unless wearing appropriate protective clothing.[2]

-

For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[9]

-

A vapor-suppressing foam may be used to reduce vapors.[2]

-

Do not use water on the spilled substance or inside containers, as it can react to release toxic gases.[2]

-

Exposure Response:

-

Inhalation: Remove the individual to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Visualized Workflows and Relationships

Logical Relationship of Hazards

Caption: Hazard profile of this compound.

Emergency Response Workflow for Spills

Caption: Spill response workflow for this compound.

Stability and Reactivity

This compound is incompatible with many classes of compounds.[2] Reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can be exothermic and release toxic gases.[2] Acids and bases can initiate polymerization reactions.[2] It also reacts with water, which may generate heat and increase the concentration of fumes in the air, and can release toxic, corrosive, or flammable gases.[1][2]

Fire Fighting Measures

-

Extinguishing Media: For small fires, use CO2, dry chemical, dry sand, or alcohol-resistant foam. For large fires, use water spray, fog, or alcohol-resistant foam.[2]

-

Contraindications: Do not use straight streams of water.[9] Most foams will react with the material and release corrosive/toxic gases.[2]

-

Hazards from Combustion: Fire will produce irritating, corrosive, and/or toxic gases, including nitrogen oxides and potentially hydrogen cyanide.[1] Containers may explode when heated or if contaminated with water.[2]

-

Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[9]

References

- 1. nj.gov [nj.gov]

- 2. This compound | C3H5NO2 | CID 62609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS # 6427-21-0, this compound, Isocyanatomethoxymethane, Isocyanatomethyl methyl ether - chemBlink [ww.chemblink.com]

- 4. METHYL ISOCYANATE | Occupational Safety and Health Administration [osha.gov]

- 5. Acute inhalation studies with methyl isocyanate vapor. I. Methodology and LC50 determinations in guinea pigs, rats, and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyl isocyanate - IDLH | NIOSH | CDC [cdc.gov]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. toxic industrial isocyanates: Topics by Science.gov [science.gov]

- 9. media.novol.com [media.novol.com]

CAS number and molecular structure of methoxymethyl isocyanate

CAS Number: 6427-21-0[1] Molecular Formula: C₃H₅NO₂[1] Synonyms: Isocyanic acid, methoxymethyl ester; Methane, isocyanatomethoxy-[1]

This technical guide provides an in-depth overview of methoxymethyl isocyanate, a reactive chemical intermediate with potential applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, reactivity, and safety protocols.

Physicochemical Properties

This compound is a colorless liquid with a pungent odor.[1][2] It is highly flammable and its vapors are heavier than air, posing a significant inhalation hazard.[2][3] Quantitative physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 87.08 g/mol | [3] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Pungent | [1][2] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Flash Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in water | [2] |

Synthesis and Reactivity

General Synthesis of Isocyanates

Isocyanates are typically synthesized from amines via phosgenation.[4] However, due to the hazardous nature of phosgene, alternative, milder methods have been developed. One such method involves the reaction of aliphatic amines with trichloromethyl chloroformate (diphosgene) in the presence of a non-nucleophilic base.

Experimental Protocol: General Synthesis of Aliphatic Isocyanates from Amines

This protocol is a general procedure and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

Aliphatic amine (e.g., methoxymethylamine)

-

Trichloromethyl chloroformate (diphosgene)

-

1,8-Bis(dimethylamino)naphthalene (B140697) (Proton-Sponge®)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

1 N Hydrochloric acid (HCl)

-

1 N Sodium hydroxide (B78521) (NaOH)

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

A solution of the aliphatic amine and 1,8-bis(dimethylamino)naphthalene in dichloromethane is added dropwise to a stirred solution of trichloromethyl chloroformate in dichloromethane at 0 °C over a period of 5 minutes.

-

The ice bath is removed, and the solution is stirred for an additional 10 minutes.

-

The volatile components are removed under reduced pressure.

-

The residue is partitioned between dichloromethane and 1 N HCl.

-

The organic phase is separated and washed successively with 1 N HCl and 1 N NaOH.

-

The organic phase is dried over sodium sulfate, and the solvent is removed in vacuo to yield the isocyanate.

Caption: General workflow for the synthesis of an aliphatic isocyanate.

Reactivity Profile

Isocyanates are electrophilic compounds that readily react with a variety of nucleophiles, including alcohols, amines, and water.[4] These reactions are often exothermic and can be vigorous.

-

Reaction with Alcohols: Forms urethane (B1682113) linkages.

-

Reaction with Amines: Forms urea (B33335) linkages.

-

Reaction with Water: Reacts to form an unstable carbamic acid which then decomposes to an amine and carbon dioxide.[4]

Base-catalyzed reactions of isocyanates with alcohols should be conducted in inert solvents to control the reaction rate.[3]

Applications in Drug Development

The high reactivity of the isocyanate group makes it a valuable functional group in medicinal chemistry for the synthesis of various pharmaceutical compounds and for bioconjugation.

Synthesis of Bioactive Molecules

Isocyanates serve as key intermediates in the production of carbamate (B1207046) and urea-containing compounds, which are present in a wide range of pharmaceuticals. Historically, isocyanate-based compounds have been explored for their potential as antihistamines, anti-inflammatory agents, and even for cancer treatment.

Chemical Probes and Bioconjugation

The ability of isocyanates to react with nucleophilic functional groups present in biomolecules makes them suitable for use as chemical probes and for bioconjugation.[5] This allows for the attachment of tags (e.g., fluorescent labels, affinity probes) to small molecules or proteins to study their biological function and interactions.[5]

Caption: General scheme of isocyanate-mediated bioconjugation.

Safety and Handling

This compound is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood. It is highly toxic by inhalation and skin absorption.[1]

Personal Protective Equipment (PPE):

-

Respiratory Protection: A full-facepiece respirator with an appropriate organic vapor cartridge is recommended.

-

Hand Protection: Chemical-resistant gloves (e.g., butyl rubber) should be worn.

-

Eye Protection: Chemical safety goggles and a face shield are essential.

-

Skin and Body Protection: A chemically resistant lab coat or apron should be worn.

Handling and Storage:

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Keep containers tightly closed.

-

Ground and bond containers when transferring material.

-

Avoid contact with water, acids, bases, alcohols, and oxidizing agents.

In Case of Exposure:

-

Inhalation: Move the person to fresh air immediately. Seek medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

Spill and Fire Procedures:

-

In case of a spill, evacuate the area and eliminate all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

For fires, use dry chemical, carbon dioxide, or alcohol-resistant foam. Do not use water, as it reacts with isocyanates.[2]

References

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound | C3H5NO2 | CID 62609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isocyanate - Wikipedia [en.wikipedia.org]

- 5. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Chemistry of Methoxymethyl Isocyanate: A Technical Guide